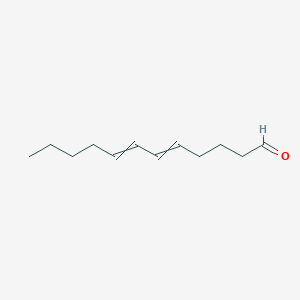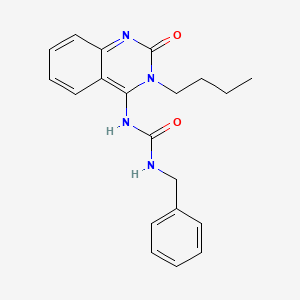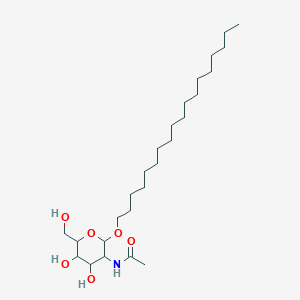
(5e,7z)-5,7-Dodecadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5e,7z)-5,7-Dodecadienal is an organic compound characterized by its unique structure, which includes two double bonds at the 5th and 7th positions in the carbon chain. This compound is a type of aldehyde, which means it contains a formyl group (-CHO) at the end of the carbon chain. It is often found in nature and has various applications in different fields due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5e,7z)-5,7-Dodecadienal typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the ylide and initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or isomerization processes. These methods ensure higher yields and purity of the final product. The use of metal catalysts like palladium or platinum can facilitate these reactions under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
(5e,7z)-5,7-Dodecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens (Br2, Cl2) add across the double bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at low temperatures.
Substitution: Br2 in carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: (5e,7z)-5,7-Dodecadienoic acid.
Reduction: (5e,7z)-5,7-Dodecadienol.
Substitution: 5,7-Dibromo-5,7-dodecadiene.
科学的研究の応用
(5e,7z)-5,7-Dodecadienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism by which (5e,7z)-5,7-Dodecadienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, in pheromone signaling, it binds to olfactory receptors, triggering a cascade of events that lead to behavioral responses. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(5e,7z)-5,7-Dodecadien-1-yl acetate: Similar structure but with an acetate group instead of an aldehyde.
(4s,5e,7z,10z,13z,16z,19z)-4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid: A long-chain fatty acid with multiple double bonds.
9-Hydroxy-5e,7z,11z,14z-eicosatetraenoic acid: Another polyunsaturated fatty acid with similar double bond configuration.
Uniqueness
(5e,7z)-5,7-Dodecadienal is unique due to its specific double bond configuration and aldehyde functional group, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its role in biological signaling make it a valuable compound in both research and industrial applications.
特性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
dodeca-5,7-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3 |
InChIキー |
LDQDYNHCLZNOFB-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CC=CCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110174.png)
![N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14110181.png)



![b-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl](/img/structure/B14110203.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14110217.png)

![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B14110224.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110225.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)

![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110248.png)
